molecular formula C18H29BN4S B14951623 [2-(1,3-benzothiazol-2-yl-kappaN)-1,1-diethylguanidinato-kappaN'](dipropyl)boron

[2-(1,3-benzothiazol-2-yl-kappaN)-1,1-diethylguanidinato-kappaN'](dipropyl)boron

Cat. No.: B14951623
M. Wt: 344.3 g/mol
InChI Key: MKHNNCURLSCLNP-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-yl-kappaN)-1,1-diethylguanidinato-kappaN’boron is a complex organoboron compound that features a benzothiazole moiety. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-yl-kappaN)-1,1-diethylguanidinato-kappaN’boron undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl-kappaN)-1,1-diethylguanidinato-kappaN’boron involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function . The guanidinato ligand and boron center may also play roles in stabilizing the compound and enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives, such as:

Uniqueness

The uniqueness of 2-(1,3-benzothiazol-2-yl-kappaN)-1,1-diethylguanidinato-kappaN’boron lies in its combination of a benzothiazole moiety with a guanidinato ligand and a boron center. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C18H29BN4S

Molecular Weight

344.3 g/mol

IUPAC Name

N,N-diethyl-13,13-dipropyl-8-thia-10,12-diaza-1-azonia-13-boranuidatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,11-pentaen-11-amine

InChI

InChI=1S/C18H29BN4S/c1-5-13-19(14-6-2)21-17(22(7-3)8-4)20-18-23(19)15-11-9-10-12-16(15)24-18/h9-12H,5-8,13-14H2,1-4H3,(H,20,21)

InChI Key

MKHNNCURLSCLNP-UHFFFAOYSA-N

Canonical SMILES

[B-]1(N=C(NC2=[N+]1C3=CC=CC=C3S2)N(CC)CC)(CCC)CCC

Origin of Product

United States

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